molecular formula C8H17N B1348350 4-Ethylcyclohexanamine CAS No. 42195-97-1

4-Ethylcyclohexanamine

Cat. No.: B1348350
CAS No.: 42195-97-1
M. Wt: 127.23 g/mol
InChI Key: IKQCKANHUYSABG-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanamine is an organic compound with the molecular formula C8H17N. It is a cyclic amine, specifically a derivative of cyclohexanamine, where an ethyl group is attached to the fourth carbon of the cyclohexane ring.

Scientific Research Applications

4-Ethylcyclohexanamine has several applications in scientific research:

Safety and Hazards

4-Ethylcyclohexanamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed and causes serious eye irritation. It is also classified as a combustible solid .

Biochemical Analysis

Biochemical Properties

4-Ethylcyclohexanamine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. The interaction between this compound and amine oxidases involves the formation of an imine intermediate, which is subsequently hydrolyzed to produce the corresponding aldehyde and ammonia. This interaction is crucial for the metabolism of amines in biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell interior. This modulation can lead to changes in intracellular calcium levels, affecting processes such as muscle contraction and neurotransmitter release .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist of certain receptors, influencing their activity. For example, this compound can bind to adrenergic receptors, leading to either the activation or inhibition of downstream signaling pathways. Additionally, it can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, thereby increasing the levels of neurotransmitters such as serotonin and dopamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve mood by increasing neurotransmitter levels. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects are seen at lower doses, while adverse effects occur at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by amine oxidases, which convert it into the corresponding aldehyde. This aldehyde can then enter various metabolic pathways, including the citric acid cycle, where it is further oxidized to produce energy. The interaction of this compound with enzymes such as monoamine oxidase and aldehyde dehydrogenase is crucial for its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the organic cation transporter (OCT). Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects. The localization of this compound within these compartments can impact its activity, including its interactions with enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanamine can be synthesized through several methods. One common approach involves the hydrogenation of 4-ethylcyclohexanone in the presence of ammonia. This reaction typically requires a catalyst such as Raney nickel and is conducted under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, this compound is often produced via the reductive amination of 4-ethylcyclohexanone. This process involves the reaction of 4-ethylcyclohexanone with ammonia or an amine in the presence of a reducing agent like hydrogen gas, typically using a metal catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-ethylcyclohexanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and engage in ionic interactions with other molecules. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Uniqueness: 4-Ethylcyclohexanamine is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its analogs. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct chemical behavior in various reactions .

Properties

IUPAC Name

4-ethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCKANHUYSABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946572
Record name 4-Ethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23775-39-5, 42195-97-1
Record name 4-Ethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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